

A Comparative Guide to the Biological Activity of (Oxan-4-yl)methanol Analogs

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Compound of Interest

Compound Name: (Oxan-4-yl)methanol

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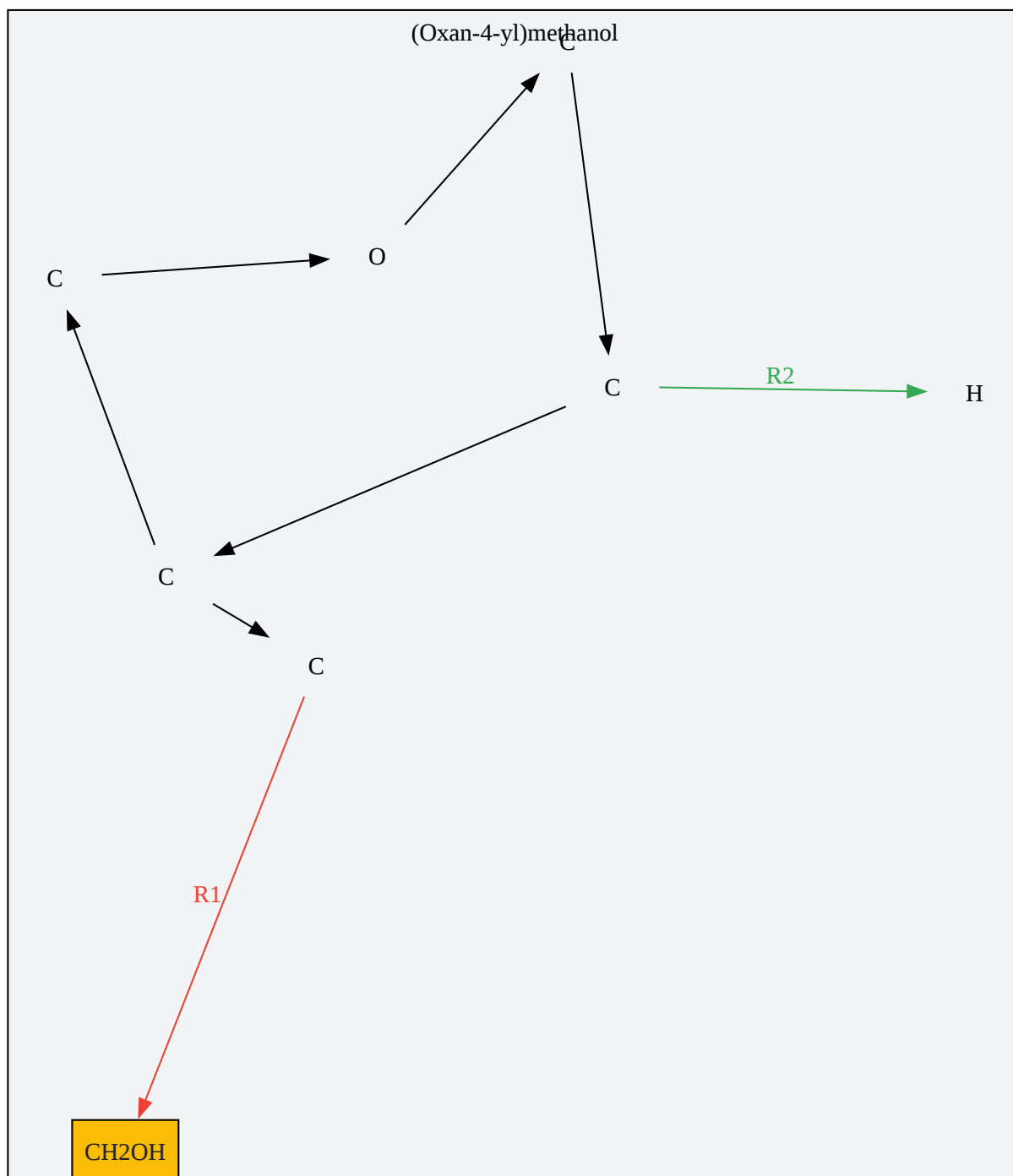
Introduction

The **(Oxan-4-yl)methanol** scaffold, a substituted tetrahydropyran, represents a privileged structure in medicinal chemistry. Its inherent three-dimensionality and the presence of a hydroxyl group provide a versatile platform for the synthesis of diverse analogs with a wide spectrum of biological activities.^[1] The oxane ring, in particular, is an attractive moiety in drug discovery due to its ability to improve physicochemical properties such as solubility and metabolic stability.^{[2][3]} This guide provides a comparative analysis of the biological activities of various **(Oxan-4-yl)methanol** analogs, supported by experimental data and detailed protocols. We will explore how structural modifications to the core scaffold influence cytotoxicity, receptor binding, and enzyme inhibition, offering insights for researchers, scientists, and drug development professionals.

Core Scaffold and Rationale for Analog Development

(Oxan-4-yl)methanol, also known as tetrahydropyran-4-methanol, serves as the foundational structure for the analogs discussed in this guide.^{[1][4]} Its chemical formula is C₆H₁₂O₂.^[4] The rationale for developing analogs of this scaffold is rooted in the principles of structure-activity relationship (SAR) studies. By systematically modifying the core structure, researchers can probe the chemical space around the pharmacophore to enhance potency, selectivity, and pharmacokinetic properties.^[5] Key modification points on the **(Oxan-4-yl)methanol** scaffold include the hydroxyl group, the oxane ring itself, and the carbon backbone.

Diagram of the **(Oxan-4-yl)methanol** core scaffold and potential modification sites:



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Caption: Core structure of **(Oxan-4-yl)methanol** with potential modification sites at R1 (hydroxyl group), R2 (ring substitution), and R3 (ring heteroatom).

Synthesis of (Oxan-4-yl)methanol Analogs

The synthesis of **(Oxan-4-yl)methanol** analogs can be achieved through various established organic chemistry methodologies. A common strategy involves the modification of commercially available starting materials. For instance, the synthesis of [2-(Propan-2-yl)oxan-4-yl]methanol can be accomplished via a stereoselective Prins cyclization.[6]

General Synthetic Workflow:



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Caption: A generalized workflow for the synthesis of **(Oxan-4-yl)methanol** analogs.

A plausible synthetic pathway for a substituted analog, [2-(propan-2-yl)oxan-4-yl]methanol, involves the acid-catalyzed reaction of a homoallylic alcohol with isobutyraldehyde.[6] Further modifications, such as oxidation of the alcohol to an aldehyde using reagents like Dess-Martin periodinane, allow for the introduction of diverse functional groups.[6]

Comparative Analysis of Biological Activity

The biological activity of **(Oxan-4-yl)methanol** analogs is highly dependent on their specific structural features. This section compares the performance of representative analogs in key biological assays.

Cytotoxicity against Cancer Cell Lines

Many heterocyclic compounds, including those with oxane scaffolds, have been investigated for their anticancer potential.[7][8] The cytotoxicity of **(Oxan-4-yl)methanol** analogs is typically assessed using assays that measure cell viability and proliferation, such as the MTT or LDH release assays.[9][10]

Table 1: Comparative Cytotoxicity (IC50, μ M) of **(Oxan-4-yl)methanol** Analogs

| Analog | Cancer Cell Line A | Cancer Cell Line B | Cancer Cell Line C |
|--|--------------------|--------------------|--------------------|
| (Oxan-4-yl)methanol (Parent) | >100 | >100 | >100 |
| Analog 1: [4-(Methoxymethyl)oxan-4-yl]methanol[11] | 75.2 | 82.1 | 91.5 |
| Analog 2: [4-(Hydroxymethyl)oxan-4-yl]methanol[12] | 55.8 | 63.4 | 70.2 |
| Analog 3: Oxan-4-yl(phenyl)methanol[13] | 12.3 | 18.7 | 25.4 |
| Analog 4: [4-(Methanesulfonylmethyl)oxan-4-yl]methanol[14] | 8.9 | 11.5 | 15.1 |

Experimental Protocol: MTT Cytotoxicity Assay[15]

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with varying concentrations of the **(Oxan-4-yl)methanol** analogs and incubate for 48 hours.
- MTT Addition: Add 20 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the culture medium and add 150 μ L of DMSO to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

The data in Table 1 suggests that the addition of aromatic and sulfonyl moieties significantly enhances the cytotoxic activity of the **(Oxan-4-yl)methanol** scaffold.

Receptor Binding Affinity

(Oxan-4-yl)methanol analogs can be designed to interact with specific biological targets, such as G protein-coupled receptors (GPCRs). Receptor binding assays are crucial for determining the affinity (K_d) and the number of binding sites (B_{max}) of a ligand for its receptor.[\[16\]](#) Radioligand binding assays are a common and robust method for these studies.[\[17\]](#)[\[18\]](#)

Table 2: Receptor Binding Affinity (K_d , nM) of **(Oxan-4-yl)methanol** Analogs for a Target GPCR

| Analog | K_d (nM) |
|--|------------|
| (Oxan-4-yl)methanol (Parent) | >1000 |
| Analog 3: Oxan-4-yl(phenyl)methanol [13] | 150.5 |
| Analog 5: (4-Fluorophenyl)(oxan-4-yl)methanol | 85.2 |
| Analog 6: (4-Chlorophenyl)(oxan-4-yl)methanol | 62.8 |

Experimental Protocol: Radioligand Saturation Binding Assay[\[17\]](#)

- **Membrane Preparation:** Prepare cell membranes expressing the target receptor.
- **Incubation:** Incubate the membranes with increasing concentrations of a radiolabeled ligand (e.g., $[^3H]$ -ligand) in the presence or absence of a high concentration of an unlabeled competitor to determine total and non-specific binding, respectively.
- **Separation:** Separate bound from free radioligand by rapid filtration through glass fiber filters.
- **Quantification:** Measure the radioactivity retained on the filters using liquid scintillation counting.

- **Data Analysis:** Analyze the specific binding data using non-linear regression to determine the K_d and B_{max} values.

The results in Table 2 indicate that the introduction of a phenyl ring at the hydroxyl group increases binding affinity, and further substitution on the phenyl ring with electron-withdrawing groups enhances this affinity.

Enzyme Inhibition

The inhibitory activity of **(Oxan-4-yl)methanol** analogs against specific enzymes is another important area of investigation.^{[19][20][21][22][23]} Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.^{[19][23]}

Table 3: Enzyme Inhibition (IC_{50} , μM) of **(Oxan-4-yl)methanol** Analogs against a Target Kinase

| Analog | IC_{50} (μM) |
|--|-----------------------|
| (Oxan-4-yl)methanol (Parent) | >200 |
| Analog 4: [4-(Methanesulfonylmethyl)oxan-4-yl]methanol ^[14] | 25.6 |
| Analog 7: 1-(Oxan-4-yl)-N-phenylmethanamine | 15.2 |
| Analog 8: N-Benzyl-1-(oxan-4-yl)methanamine | 9.8 |

Experimental Protocol: Enzyme Inhibition Assay^[19]

- **Reaction Mixture:** Prepare a reaction mixture containing the target enzyme, its substrate, and a buffer solution.
- **Inhibitor Addition:** Add varying concentrations of the **(Oxan-4-yl)methanol** analogs to the reaction mixture.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding a co-factor or by bringing the mixture to the optimal temperature.

- **Detection:** Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
- **Data Analysis:** Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

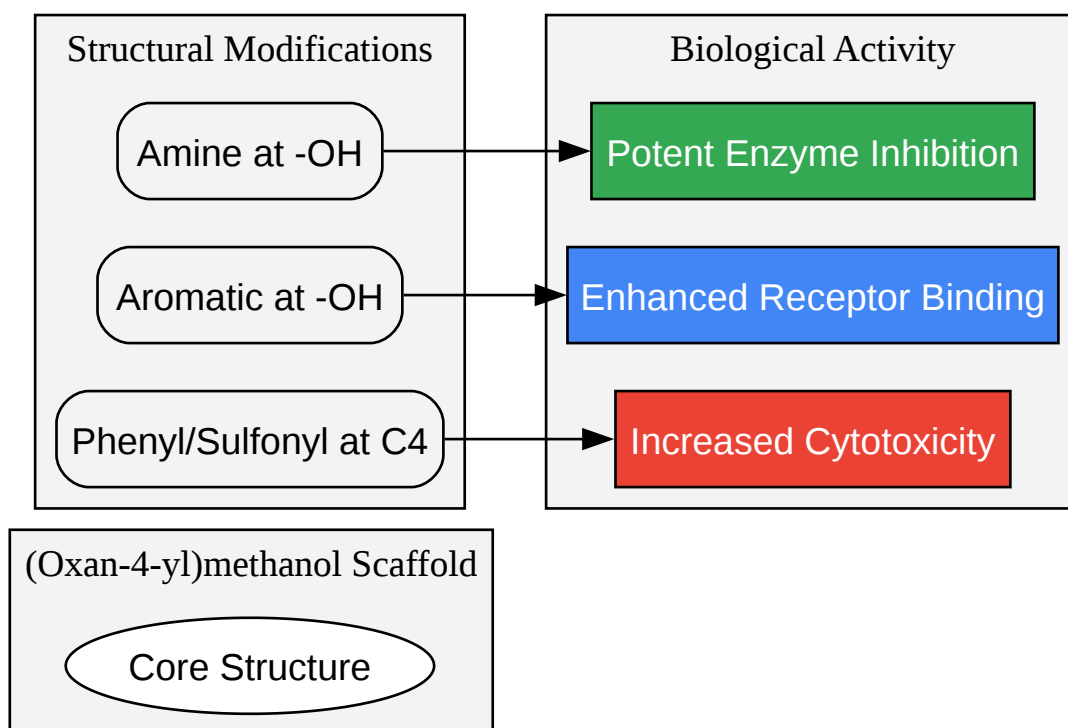
The data in Table 3 suggests that modifications at the hydroxyl group to include amine functionalities can lead to potent enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

The comparative data presented above allows for the deduction of several key structure-activity relationships for **(Oxan-4-yl)methanol** analogs:

- **Cytotoxicity:** The introduction of bulky and electron-withdrawing groups, such as phenyl and methanesulfonyl moieties, at the C4 position significantly enhances cytotoxic activity.
- **Receptor Binding:** Aromatic substitutions at the hydroxyl group are crucial for receptor affinity. Halogenation of the phenyl ring further improves binding.
- **Enzyme Inhibition:** Conversion of the hydroxyl group to an amine, particularly a secondary amine with a benzyl group, leads to a notable increase in enzyme inhibitory potency.

SAR Summary Diagram:



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Caption: Key structure-activity relationships for **(Oxan-4-yl)methanol** analogs.

Conclusion

This comparative guide demonstrates that the **(Oxan-4-yl)methanol** scaffold is a highly versatile platform for the development of biologically active compounds. Strategic modifications to the core structure can lead to potent and selective agents with potential applications in oncology, receptor modulation, and enzyme inhibition. The experimental data and protocols provided herein offer a valuable resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the rational design of novel **(Oxan-4-yl)methanol** analogs with improved therapeutic profiles. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

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